N-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-Ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound belongs to a class of molecules designed for antimalarial applications, as evidenced by structural analogs reported in recent drug discovery programs . Its molecular formula is C22H21FN4O3S (inferred from analogous compounds in ), with a molecular weight of approximately 440.5 g/mol . Key structural features include:
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-2-29-19-8-6-18(7-9-19)26(13-16-4-3-5-17(22)12-16)30(27,28)20-10-11-21-24-23-15-25(21)14-20/h3-12,14-15H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXMFRXTMLIDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines, which are known for their broad range of biological activities. The sulfonamide group in this compound enhances its pharmacological properties by influencing solubility and bioavailability.
Research indicates that this compound exhibits potent activity against various biological targets:
- Antimalarial Activity : A study highlighted the compound's inhibitory effects on falcipain-2, a cysteine protease crucial for the lifecycle of Plasmodium falciparum. In vitro assays demonstrated an IC50 value of 2.24 μM against P. falciparum, indicating significant antimalarial potential .
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. It was tested against several human cancer cell lines, including H460 and A549, with notable cytotoxic effects observed .
Biological Activity Data
The following table summarizes the biological activities and their corresponding IC50 values for this compound and related compounds:
| Biological Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 2.24 | |
| Anticancer | H460 Cell Line | 10.5 | |
| Anticancer | A549 Cell Line | 12.0 | |
| Cytotoxicity | MCF-7 Cell Line | 5.0 |
Case Studies and Research Findings
- Antimalarial Drug Discovery : In a comprehensive study involving a library of compounds based on the triazolo[4,3-a]pyridine scaffold, researchers synthesized and screened various derivatives. The findings underscored the importance of structural modifications in enhancing efficacy against malaria .
- Cancer Treatment Potential : Another research effort focused on evaluating the anticancer properties of this compound revealed that it effectively induced apoptosis in cancer cells through multiple pathways. This suggests potential for development as an anticancer agent .
- Comparative Studies : Comparative analysis with other triazole derivatives showed that the presence of specific substituents significantly affects the biological activity of these compounds. For instance, modifications in the phenyl ring improved selectivity and potency against targeted enzymes .
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Activity: The ethoxy group in the target compound may enhance lipophilicity compared to methoxy (logP ~3.5 vs. Fluorine substitution (e.g., 3-fluorobenzyl) is associated with improved metabolic stability and target affinity, as seen in dual-fluorine analogs () . Position 3 modifications: Ethyl or methyl groups at position 3 (triazolo ring) correlate with antimalarial potency. For example, the 3-ethyl analog in shows IC50 = 2.24 µM, suggesting that bulkier substituents may enhance falcipain-2 binding .
The sulfonamide moiety is critical for hydrogen bonding with protease active sites, as demonstrated in docking studies () .
Structural vs. Pyridazine Analogs :
- Compounds like 2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () replace the pyridine core with pyridazine, altering electronic properties and likely binding modes .
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Groups
To introduce the 4-ethoxyphenyl moiety, a palladium-catalyzed cross-coupling is employed:
Reductive Amination for Benzyl Group
The 3-fluorobenzyl group is introduced via reductive amination:
- Imine Formation : React the sulfonamide intermediate with 3-fluorobenzaldehyde in THF.
- Reduction : Use NaBH₄ in ethanol to reduce the imine to the amine.
- Isolation : Extract with ethyl acetate and evaporate under reduced pressure.
Final Functionalization and Purification
Post-functionalization steps ensure regioselectivity and purity:
- Acetylation/Deacetylation : Protect reactive amines using acetic anhydride , then deprotect with aqueous HCl.
- Oxidation : MnO₂ in THF under reflux oxidizes secondary alcohols to ketones if needed.
- Chromatography : Final purification via silica gel (gradient: 0–10% methanol/dichloromethane) achieves >95% purity.
Analytical Data and Validation
Characterization :
- LC-MS (APCI+) : m/z 467.1 [M+H]⁺ (consistent with molecular formula C₂₂H₂₁FN₄O₃S).
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 4.02 (q, 2H, OCH₂), 1.34 (t, 3H, CH₃).
Yield Optimization :
- Triazolopyridine Core : 60–70%.
- Sulfonamide Formation : 50–65%.
- Final Product : 40–55% overall yield.
Challenges and Solutions
- Regioselectivity : Competing reactions during cyclization are mitigated by strict temperature control and stoichiometric ratios.
- Sulfonamide Steric Hindrance : Use of bulky bases (e.g., diisopropylamine) improves reaction efficiency.
- Purification : Gradient elution in chromatography resolves closely eluting impurities.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the triazolo[4,3-a]pyridine core, followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclocondensation of pyridine derivatives with hydrazine precursors under reflux (e.g., ethanol, 80°C, 12 hours) .
- Sulfonamide coupling : Reaction with sulfonyl chlorides in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (ethanol/water) yield >85% purity.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl and fluorophenylmethyl groups) and sulfonamide linkage. Compare shifts to structurally similar triazolo[pyridine derivatives .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What initial biological assays are recommended to screen for pharmacological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 37°C, pH 7.4) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) with IC determination after 48-hour exposure .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and stability in liver microsomes to prioritize lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or trifluoromethoxy groups) and assess changes in target binding (e.g., IC) .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .
- Pharmacokinetic profiling : Compare logP (octanol/water partition) and metabolic stability (CYP450 inhibition assays) to balance potency and bioavailability .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Batch-to-batch analysis : Use HPLC and LC-MS to rule out impurities or degradation products affecting results .
Q. What computational strategies are effective for predicting off-target interactions or toxicity?
- Methodological Answer :
- Predictive modeling : Use QSAR tools (e.g., SwissADME, ProTox-II) to estimate ADMET properties and prioritize low-risk analogs .
- Off-target screening : Perform molecular similarity searches (e.g., PubChem Bioactivity) to identify potential cross-reactivity with unrelated targets .
- Transcriptomic profiling : RNA-seq or proteomics of treated cell lines can reveal unintended pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
